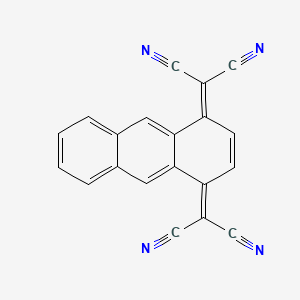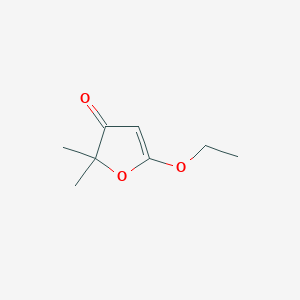![molecular formula C50H86O4S2 B14399917 2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol] CAS No. 88661-01-2](/img/structure/B14399917.png)
2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol] is a chemical compound known for its unique structure and properties It consists of two phenol groups connected by a disulfide bond, with each phenol group substituted with a hydroxymethyl group and an octadecyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol] typically involves the reaction of 6-(hydroxymethyl)-4-octadecylphenol with a disulfide-forming reagent. One common method is the oxidative coupling of thiol precursors in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature and pH conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents in solvents like ethanol or dichloromethane.
Reduction: Dithiothreitol, sodium borohydride, or other reducing agents in aqueous or organic solvents.
Substitution: Halides or electrophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
科学研究应用
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.
作用机制
The mechanism of action of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol] is primarily related to its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, allowing the compound to act as a redox mediator. This property is particularly useful in biological systems where redox balance is crucial. The phenolic groups can also scavenge free radicals, contributing to its antioxidant activity.
相似化合物的比较
Similar Compounds
- 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-methylphenol]
- 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol]
Uniqueness
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol] is unique due to its long octadecyl chains, which impart hydrophobic properties and enhance its solubility in non-polar solvents. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.
属性
CAS 编号 |
88661-01-2 |
|---|---|
分子式 |
C50H86O4S2 |
分子量 |
815.3 g/mol |
IUPAC 名称 |
2-[[2-hydroxy-3-(hydroxymethyl)-5-octadecylphenyl]disulfanyl]-6-(hydroxymethyl)-4-octadecylphenol |
InChI |
InChI=1S/C50H86O4S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-43-37-45(41-51)49(53)47(39-43)55-56-48-40-44(38-46(42-52)50(48)54)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-40,51-54H,3-36,41-42H2,1-2H3 |
InChI 键 |
OKSTYMKVBKZREI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C(=C1)SSC2=CC(=CC(=C2O)CO)CCCCCCCCCCCCCCCCCC)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14399838.png)

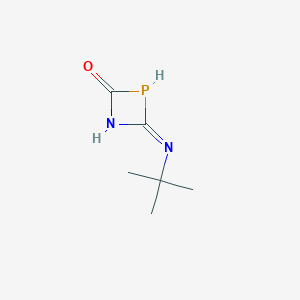
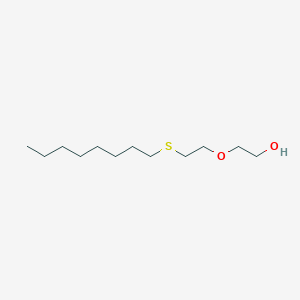
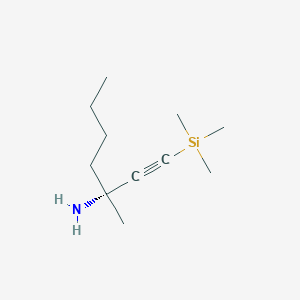
![Lithium, [(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B14399865.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol](/img/structure/B14399871.png)
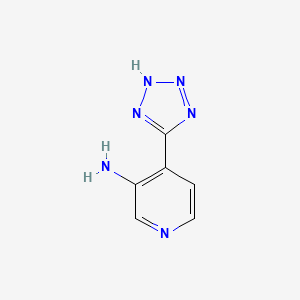
![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-methylphenyl)methyl]urea](/img/structure/B14399887.png)
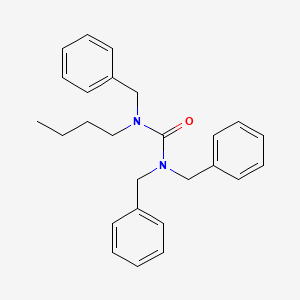
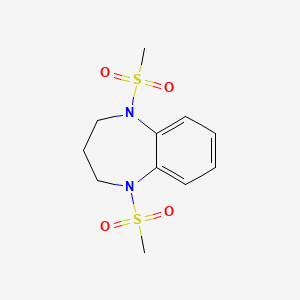
![3-[3-(4-Ethoxyphenyl)propyl]aniline](/img/structure/B14399900.png)
